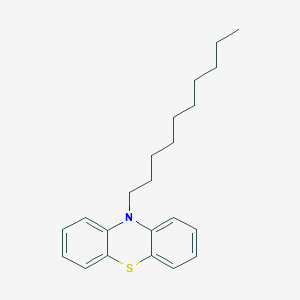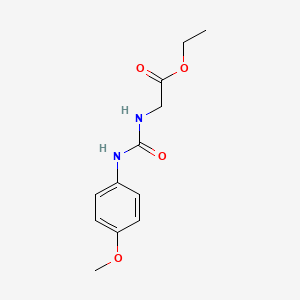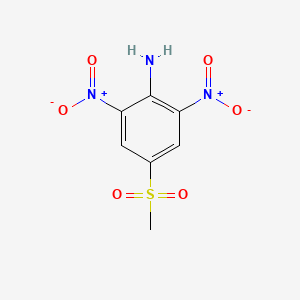
2-Methyl-3,4,5-triphenyl-2,4-cyclopentadienone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3,4,5-triphenyl-2,4-cyclopentadienone is an organic compound with the molecular formula C24H18O It is a derivative of cyclopentadienone, characterized by the presence of three phenyl groups and a methyl group attached to the cyclopentadienone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3,4,5-triphenyl-2,4-cyclopentadienone typically involves the reaction of benzil with acetophenone in the presence of a base, such as potassium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-3,4,5-triphenyl-2,4-cyclopentadienone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into cyclopentadienol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Cyclopentadienol derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-3,4,5-triphenyl-2,4-cyclopentadienone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3,4,5-triphenyl-2,4-cyclopentadienone involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved depend on the specific application and the nature of the derivatives being studied .
Comparación Con Compuestos Similares
- 2,3,4,5-Tetraphenyl-2,4-cyclopentadienone
- 2,5-Diethyl-3,4-diphenyl-cyclopenta-2,4-dienone
- 5-Benzylidene-1,2,3-triphenyl-1,3-cyclopentadiene
Uniqueness: 2-Methyl-3,4,5-triphenyl-2,4-cyclopentadienone is unique due to the presence of a methyl group at the 2-position, which can influence its reactivity and the types of derivatives that can be synthesized. This structural variation can lead to different physical and chemical properties compared to its analogs .
Propiedades
Número CAS |
33535-80-7 |
|---|---|
Fórmula molecular |
C24H18O |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
2-methyl-3,4,5-triphenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C24H18O/c1-17-21(18-11-5-2-6-12-18)22(19-13-7-3-8-14-19)23(24(17)25)20-15-9-4-10-16-20/h2-16H,1H3 |
Clave InChI |
MNEIVNVOIYFTCU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




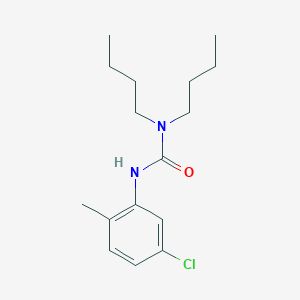
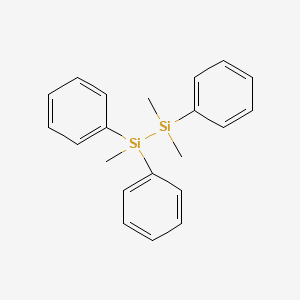
![5,6-Dimethoxy-N-(naphthalen-2-ylmethylene)benzo[d]thiazol-2-amine](/img/structure/B11951258.png)
